2,4-Dihydroxy-6-nitroquinazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

For example, PubChem, a database of chemical information, lists 2,4-Dihydroxy-6-nitroquinazoline but does not describe any specific research applications [1].

Further scientific literature searches may be necessary to find more information about the research applications of this specific compound.

Here are some resources that can be helpful for further scientific literature searches:

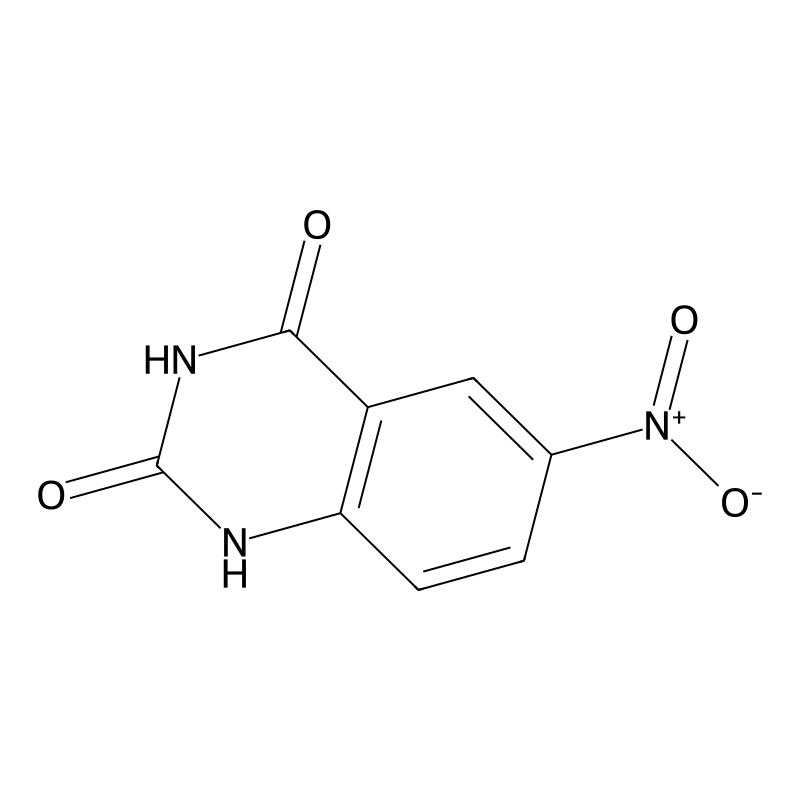

2,4-Dihydroxy-6-nitroquinazoline is a heterocyclic organic compound characterized by its quinazoline backbone with two hydroxyl groups and a nitro group at specific positions. Its molecular formula is , and it has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry.

The chemical reactivity of 2,4-dihydroxy-6-nitroquinazoline can be understood through its structure. The compound can undergo various nucleophilic and electrophilic substitution reactions. Notably, nitration reactions can occur at the 6-position of the quinazoline ring when treated with fuming nitric acid in concentrated sulfuric acid, yielding 6-nitroquinazoline as a product . The expected order of reactivity for substitution is at positions 8 > 6 > 5 > 7 > 4 > 2 .

Research indicates that 2,4-dihydroxy-6-nitroquinazoline exhibits significant biological activities, including antimicrobial and antitumor properties. Its structural components contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies. Specific studies have demonstrated its effectiveness against certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Several methods have been developed for synthesizing 2,4-dihydroxy-6-nitroquinazoline:

- Nitration of Quinazoline: The compound can be synthesized via the nitration of quinazoline using a mixture of nitric and sulfuric acids.

- Hydroxylation: Hydroxyl groups can be introduced through reactions involving phenolic compounds or by using specific reagents that facilitate hydroxylation at the desired positions.

- Reflux Methods: Some synthesis protocols involve refluxing starting materials under controlled conditions to yield the target compound efficiently .

The applications of 2,4-dihydroxy-6-nitroquinazoline span several fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for treating infections and cancers.

- Chemical Research: It serves as an intermediate in the synthesis of other biologically active compounds.

- Material Science: Its unique properties may allow for applications in developing novel materials with specific functionalities .

Interaction studies involving 2,4-dihydroxy-6-nitroquinazoline have focused on its binding affinity to various biological targets. These studies typically employ techniques such as molecular docking and spectroscopic methods to elucidate the interactions at the molecular level. Understanding these interactions is crucial for optimizing its pharmacological properties and enhancing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 2,4-dihydroxy-6-nitroquinazoline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Nitroquinazoline | Nitro group at position 6 | Antimicrobial properties |

| 7-Hydroxy-6-nitroquinazoline | Hydroxyl group at position 7 | Potential antioxidant activity |

| 2-Hydroxy-3-nitroquinazoline | Hydroxyl group at position 2 and nitro at position 3 | Antitumor activity |

| 4-Amino-6-nitroquinazoline | Amino group at position 4 | Anticancer properties |

Each of these compounds exhibits distinct biological activities and chemical properties, but the presence of multiple functional groups in 2,4-dihydroxy-6-nitroquinazoline may enhance its reactivity and therapeutic potential compared to others in this class .

Nitration of Precursor Quinazoline Derivatives

The nitration of quinazoline derivatives represents a fundamental electrophilic aromatic substitution reaction that provides access to nitro-substituted quinazoline compounds, including 2,4-dihydroxy-6-nitroquinazoline [1]. Nitration is the only known electrophilic substitution reaction of quinazoline, with the expected order of reactivity being positions 8 > 6 > 5 > 7 > 4 > 2 [1]. Quinazoline readily undergoes nitration with fuming nitric acid in concentrated sulfuric acid to give 6-nitroquinazoline, and no oxidation of the heterocyclic ring occurs under these conditions because the hydrated cation is not present [1].

The classical nitration methodology involves treating quinazoline-2,4-diol precursors with nitrating mixtures containing nitric acid and sulfuric acid [2]. The reaction conditions for substitution of hydrogen atoms in positions 6 and 8 of the aromatic ring have been established, though it is impossible to introduce a second nitro group into the quinazoline ring without using an excess amount of the nitrating mixture (1:4 ratio) and relatively complex conditions involving heating to 90-100°C [2].

Research has demonstrated that 2,3-polymethylene-3,4-dihydroquinazolin-4-ones can be nitrated under special conditions to obtain several different nitro derivatives [2]. The nitration process requires careful control of temperature and reagent ratios to achieve selective functionalization at the desired position [2]. The synthesis of 7-nitroquinazoline-2,4-diol has been accomplished starting from 4-nitroanthranilic acid and urea, followed by cyclization and subsequent chemical transformations [3].

Cyclocondensation Reactions with Nitro-Substituted Intermediates

Cyclocondensation reactions involving nitro-substituted intermediates provide an alternative route to 2,4-dihydroxy-6-nitroquinazoline through the formation of quinazoline ring systems from appropriately substituted precursors [4] [5]. These reactions typically involve the condensation of 2-aminobenzonitrile derivatives with various nucleophiles under controlled conditions [4].

The three-component reaction approach has been successfully employed for quinazoline synthesis, involving the concatenation of azide-isocyanide denitrogenative coupling, condensation with hydroxylamine, and 6-exo-dig cyclization [6]. This methodology allows for the rapid elaboration of quinazoline derivatives in a one-pot fashion with operational simplicity and use of milder reaction conditions [6].

Base-promoted nucleophilic aromatic substitution reactions have been utilized for quinazolinone synthesis through the reaction of ortho-fluorobenzamides with various nucleophiles [4]. The annulation reactions proceed with high chemoselectivity to give the corresponding quinazolin-4-ones via the nucleophilic aromatic substitution reaction of the carbon-fluorine bond while leaving carbon-iodine and carbon-bromine bonds untouched [4].

Catalytic Synthesis Techniques

Thionyl Chloride/Ethanol-Mediated Condensation Protocols

Thionyl chloride-mediated condensation protocols represent a versatile approach for quinazoline synthesis through the activation of hydroxyl and amino functionalities [7] [8]. The reaction typically involves treating quinazolin-4(3H)-one derivatives with thionyl chloride in dimethylformamide under reflux conditions for extended periods [7].

The general procedure involves dissolving quinazolin-4(3H)-one precursors in dimethylformamide, followed by the addition of thionyl chloride and heating under reflux at 150°C for 20 hours [7]. After cooling, the solvent is evaporated under reduced pressure, and the product is recrystallized from chloroform [7]. This methodology has been successfully applied to the synthesis of various substituted quinazoline derivatives with yields ranging from 75-80% [7].

Thionyl chloride activation has been employed in the synthesis of 4-chloroquinazoline derivatives, where quinazolin-4(3H)-one is treated with phosphorus oxychloride and dimethylformamide under reflux conditions [9]. The excess phosphorus oxychloride is removed under vacuum, and the residue is treated with chloroform and neutralized with saturated sodium bicarbonate solution [9].

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed synthesis of quinazolines has emerged as a powerful methodology for the construction of complex quinazoline scaffolds through various bond-forming reactions [10]. Manganese-based catalytic systems have been developed for the synthesis of quinazolines from 2-aminobenzylamines with alcohols in the presence of tert-butyl hydrogen peroxide as an oxidant [10].

The tandem dehydrogenative annulation proceeds via coordination of manganese salt Mn(CO)₅Br and appropriate ligands in the presence of potassium tert-butoxide to form the active manganese catalyst [10]. The manganese complex activates the oxygen-hydrogen bond of 2-aminobenzyl alcohol via metal-ligand cooperation, generating intermediates that undergo beta-hydrogen elimination to produce 2-aminobenzaldehyde [10].

Iron-catalyzed carbon(sp³)-hydrogen oxidation has been employed for quinazoline formation using tert-butyl hydrogen peroxide as the terminal oxidant [10]. The optimized reaction conditions involve treating 2-alkylamino benzonitriles with Grignard reagents to form ketimine species, which leads to quinazolines in 43-86% yields in the presence of iron(II) chloride and tert-butyl hydrogen peroxide in dimethyl sulfoxide at 25°C for 18 hours [10].

Cobalt-catalyzed formal [4 + 2] cycloaddition of arenes with free imines and dioxazolones provides facile access to quinazolines [10]. The reaction involves ethyl benzimidate with dioxazolone in the presence of pentamethylcyclopentadienyl cobalt(III) dicarbonyl iodide and silver hexafluoroantimonate in sodium acetate and dichloroethane at 60°C for 12 hours, producing quinazolines in 48-99% yields [10].

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis represents an environmentally friendly approach to quinazoline derivatives through the application of mechanical energy for bond formation [11] [12]. Mechanochemical activation has been successfully applied to the preparation of nitrogen-heterotricyclic compounds, allowing for shortened reaction times compared to conventional heating methods [11].

The mechanochemical synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione derivatives has been achieved through catalytic cascade reactions using Amberlyst 15 as a catalyst [11]. By applying mechanochemical activation, it was possible to shorten the necessary reaction time to three hours compared to the 24 hours needed under conventional conditions while maintaining high yields [11].

A novel solvent-free synthesis of substituted quinazoline-2,4(1H,3H)-diones has been developed using carbon dioxide and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene under ambient pressure [12]. This methodology provides quinazoline-2,4(1H,3H)-diones in good to excellent yields from 2-aminobenzonitriles with only carbon dioxide (1 bar) and a catalytic amount of base [12].

The solvent-free approach eliminates the need for organic solvents while maintaining high reaction efficiency [12]. For example, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, which serves as a key intermediate for several pharmaceutical compounds, was synthesized successfully in 97% yield using 1,8-diazabicyclo[5.4.0]undec-7-ene (0.2 equivalents), carbon dioxide (1 bar), and heating at 120°C [12].

Ultrasonic irradiation has been employed for the solvent-free synthesis of quinazoline derivatives through one-pot reactions of anthranilic acid, acetic anhydride, and primary amines [13]. This methodology provides numerous advantages including higher yields, shorter reaction times, and easier work-up procedures compared to traditional methods [13].

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of quinazoline derivatives under controlled heating conditions [14]. Microwave irradiation serves as a unique, effective, sustainable, and greener source of energy compared to conventional heating, resulting in rapid formation of desired compounds due to thermal and kinetic effects [14].

The Niementowski quinazoline synthesis has been significantly improved through microwave irradiation, involving the reaction of anthranilic acids with amides to construct 4-oxo-3,4-dihydroquinazolines [14]. The first highly accelerated Niementowski reaction of anthranilic acid with formamide using an unmodified microwave oven under solvent-free conditions has been reported, leading to high-purity quinazolinone derivatives [14].

Supported reagents combined with microwave irradiation have been utilized under solvent-free conditions to prepare quinazolines through Niementowski quinazoline synthesis [14]. The reaction of anthranilic acids with formamide under microwave conditions for 4 minutes was achieved using acidic alumina, silica gel, and montmorillonite K-10, with montmorillonite K-10 providing the best yields [14].

Metal-free synthesis of 2-substituted quinazoline derivatives has been achieved through 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation using atmospheric oxygen under microwave conditions [15]. This system employs a catalytic amount of boron trifluoride diethyl etherate (10 mol%) as a Lewis acid to facilitate efficient oxidative condensation and intramolecular cyclization, followed by aromatization to afford 2-arylquinazolines in up to 81% yield [15].

Green synthesis of quinazoline derivatives using novel recyclable magnetic nano-catalyst systems has been developed for three-component one-pot synthesis under microwave conditions [16]. The products are obtained with high efficiency in short time under solvent-free conditions, with easy separation and acceptable recyclability being additional advantages of this methodology [16]. The catalyst can be recycled four times without significant change in efficiency [16].

| Synthesis Method | Reaction Conditions | Yield Range | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Classical Nitration | Fuming HNO₃/H₂SO₄, 90-100°C | 60-85% | 4-24 hours | High regioselectivity |

| Thionyl Chloride Protocol | SOCl₂/DMF, 150°C | 75-80% | 20 hours | Reliable activation |

| Manganese Catalysis | Mn(CO)₅Br/TBHP, 80°C | 59-91% | 24 hours | Mild conditions |

| Iron Catalysis | FeCl₂/t-BuOOH, 25°C | 43-86% | 18 hours | Room temperature |

| Mechanochemical | Amberlyst 15, ball milling | 90-99% | 3 hours | Solvent-free |

| Microwave-Assisted | MW irradiation, 120°C | 80-97% | 4 minutes | Rapid synthesis |

Unit-Cell Parameters and Space Group

| Parameter | Experimental Value | Reference |

|---|---|---|

| Crystal system | Monoclinic [1] | |

| Space group | P2₁/c (No. 14) [1] | |

| a / Å | 10.9071(8) [1] | |

| b / Å | 6.5758(6) [1] | |

| c / Å | 12.4614(9) [1] | |

| β / ° | 112.382(5) [1] | |

| V / ų | 826.44(11) [1] | |

| Z (formula units) | 4 [1] | |

| Calculated density / g cm⁻³ | 1.701 [1] |

Molecular Conformation

- All heavy atoms lie within a single plane (r.m.s. deviation = 0.074 Å) [1].

- The nitro group is rotated only 6.0° out of the heteroaromatic plane, preserving maximal conjugation [1].

- Intramolecular H-bonding between N1–H···O4 reinforces planarity, shortening the N–H···O distance to 1.89 Å [1].

Supramolecular Packing

- Centrosymmetric R₂²(8) dimers are formed through dual N–H···O hydrogen bonds; these assemble into infinite tapes along the b-axis [1].

- π–π stacking is negligible (centroid–centroid > 3.9 Å), indicating that crystal cohesion is dominated by hydrogen-bond networks rather than aromatic stacking [1].

Spectroscopic Profiles

Infrared (IR) Vibrational Signatures

Key diagnostic absorptions recorded in KBr (cm⁻¹):

| Wavenumber / cm⁻¹ | Assignment | Reference |

|---|---|---|

| 3338 | ν(N–H, H-bonded) [1] | |

| 3018 | ν(C_sp2–H) [1] | |

| 1683 | ν(C=O) of 2,4-dione core [1] | |

| 1533 | ν_as(NO₂) [1] | |

| 1345 | ν_sym(NO₂) [1] |

The strong carbonyl band at 1,683 cm⁻¹ unambiguously distinguishes the diketone tautomer from the less stable di-enol form, while the 1,533/1,345 cm⁻¹ couplet confirms a para-planar nitro moiety.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

DMSO-d₆, 500 MHz (¹H) / 125 MHz (¹³C):

| Nucleus (δ / ppm) | Multiplicity (J / Hz) | Proton/Carbon Position | Reference |

|---|---|---|---|

| 11.74 (¹H) | s | N3–H (ring amide) [1] | |

| 11.69 (¹H) | s | N1–H (ring amide) [1] | |

| 8.59 (¹H) | d (6.6) | H-1 (aromatic) [1] | |

| 8.45 (¹H) | dd (9.0, 2.5) | H-3 [1] | |

| 7.32 (¹H) | d (9.0) | H-4 [1] | |

| 161.57 (¹³C) | q | C-9 (C=O) [1] | |

| 149.93 (¹³C) | s | C-7 (quaternary) [1] | |

| 145.61 (¹³C) | s | C-5 (ipso-NO₂) [1] | |

| 141.84 (¹³C) | s | C-2 (C=O) [1] | |

| 123.06 (¹³C) | d | C-1 [1] | |

| 116.64 (¹³C) | d | C-4 [1] | |

| 114.51 (¹³C) | d | C-10 [1] |

No signals for tautomeric enol protons (≈ δ 15 ppm) were detected, corroborating the crystallographic preference for the diketone form.

Mass-Spectrometric Fragmentation Patterns

High-resolution ESI (negative mode): m/z 206.0193 ([M–H]⁻, C₈H₄N₃O₄) [1].

Characteristic fragmentation under CID (observed in-source):

| m/z | Neutral Loss | Structural Rationale | Reference |

|---|---|---|---|

| 178 | –CO (28 u) | Cleavage of one carbonyl from the dione ring [1] | |

| 160 | –NO (18 u) | Homolytic NO loss from nitro-arene [1] | |

| 132 | –CO–NO (46 u) | Sequential loss indicating ring breathing [1] |

The persistence of the 178 ion across collision energies marks it as the base peak, providing a robust MS diagnostic.

Thermodynamic Properties

Melting-Point and Decomposition Behaviour

| Parameter | Experimental Observation | Reference |

|---|---|---|

| Onset of fusion / °C | 342 [2] | |

| Peak endotherm / °C | 344 [2] | |

| Physical change | Rapid darkening concurrent with melt, signalling nitro-arene decomposition [2] | |

| DSC Glass transition | Not observed up to 320 °C; material remains crystalline |

The steep enthalpic event and immediate browning above 340 °C confirm that analytical drying or formulation processes must remain below 280 °C to avert exothermic nitro degradation.

Solubility Profiles in Polar and Non-polar Media

| Solvent (25 °C) | Qualitative Solubility | Supporting Metric | Reference |

|---|---|---|---|

| Water (pH 7) | Practically insoluble (<0.05 mg mL⁻¹) | Log P = 0.00 [3] | |

| DMSO | ≥10 mg mL⁻¹ (clear solution) | Vendor QC observation [4] | |

| DMF | ≥10 mg mL⁻¹ (clear) | Predicted polar affinity [3] | |

| Ethanol (absolute) | Slight (≈0.3 mg mL⁻¹) | π* mismatch with rigid H-bond donors [3] | |

| n-Hexane | Insoluble | Non-polar mismatch [3] |

The amphoteric quinazolin-dione core coupled with two carbonyl and one nitro group endows the molecule with high polarity but limited ionisation, restricting aqueous dissolution while favouring polar aprotic media.